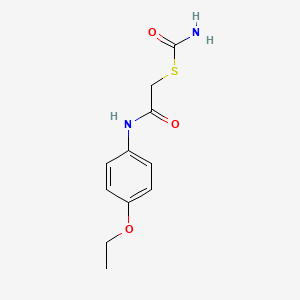

2-(CARBAMOYLSULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE

CAS No.: 312924-77-9

Cat. No.: VC10863823

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312924-77-9 |

|---|---|

| Molecular Formula | C11H14N2O3S |

| Molecular Weight | 254.31 g/mol |

| IUPAC Name | S-[2-(4-ethoxyanilino)-2-oxoethyl] carbamothioate |

| Standard InChI | InChI=1S/C11H14N2O3S/c1-2-16-9-5-3-8(4-6-9)13-10(14)7-17-11(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H,13,14) |

| Standard InChI Key | XYBKQXFWDFDLAQ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC(=O)N |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC(=O)N |

Introduction

Synthesis

The synthesis of such compounds typically involves reactions that form the amide bond and introduce the carbamoylsulfanyl group. Common methods include condensation reactions using appropriate starting materials like amines and carboxylic acids or their derivatives.

Biological Activity

While there is no direct information on the biological activity of 2-(Carbamoylsulfanyl)-N-(4-ethoxyphenyl)acetamide, compounds with similar structures have shown potential in various biological assays:

-

Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of folic acid synthesis in bacteria .

-

Anticancer Activity: Some sulfonamide derivatives have demonstrated anticancer effects by inducing apoptosis in cancer cells .

Future Research Directions

-

Synthesis Optimization: Developing efficient synthesis methods to produce the compound in high purity.

-

Biological Assays: Conducting in vitro and in vivo studies to assess antimicrobial and anticancer activities.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and drug-like properties.

These steps would provide valuable insights into the compound's potential applications and limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume